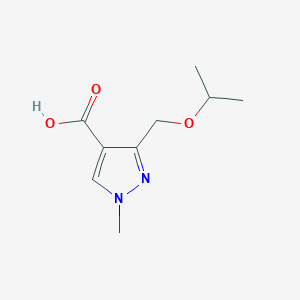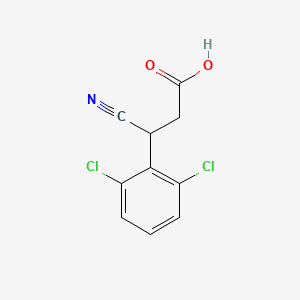
3-(2,6-Dichlorophenyl)-3-cyanopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,6-Dichlorophenyl)-3-cyanopropanoic acid, also known as DCPA, is a chemical compound that is widely used in agriculture as a herbicide. It belongs to the family of phenoxy herbicides and is known for its selective control of annual grasses and broadleaf weeds in various crops. In recent years, the scientific community has shown a growing interest in DCPA due to its potential applications in the field of cancer research and drug development.
Aplicaciones Científicas De Investigación
Natural Products and Biological Activities
- Natural Product Isolation : A study isolated highly chlorinated aromatic compounds, including derivatives similar to 3-(2,6-Dichlorophenyl)-3-cyanopropanoic acid, from the terrestrial cyanobacterium Fischerella ambigua. These compounds showed moderate activity against Trypanosoma rhodesiense (Wright, Papendorf, & König, 2005).
Chemical Properties and Synthesis
- Crystal Structure and Inhibition Properties : Research on oximino(2,6-dichlorophenyl)acetonitrile, a related compound, revealed its potent inhibition properties against Carbonyl Reductase, an enzyme involved in resistance to anticancer treatments. The study also examined its weak acid properties and crystal structure (Amankrah et al., 2021).
- DNA-based Nanodevices : 2-(4-chlorophenyl)-2-cyanopropanoic acid (CPA), a chemically similar compound, was used to control the operation of DNA-based nanodevices in a pH-responsive manner (Mariottini et al., 2021).
Pharmaceutical and Medical Applications
- Antibacterial Properties : A study focused on the synthesis and biological activity of a compound structurally similar to 3-(2,6-Dichlorophenyl)-3-cyanopropanoic acid, showing potent antibacterial properties, particularly against anaerobic bacteria (Dickens et al., 1991).
Environmental and Industrial Applications
- Nitrile Synthesis from Biomass : A study on the synthesis of 3-cyanopropanoic acid from glutamic acid using vanadium chloroperoxidase highlights the potential of similar compounds in creating bio-succinonitrile and bio-acrylonitrile, key intermediates for industrial applications (But et al., 2012).
Propiedades
IUPAC Name |
3-cyano-3-(2,6-dichlorophenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO2/c11-7-2-1-3-8(12)10(7)6(5-13)4-9(14)15/h1-3,6H,4H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWHUIXGTIEHQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(CC(=O)O)C#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2360309.png)
![3-(Bromomethyl)bicyclo[4.1.0]heptane](/img/structure/B2360310.png)
![6-(4-Fluorophenyl)-2-{[1-(2-phenylbutanoyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2360311.png)
![3-(3,4-Dimethoxyphenyl)-7-[(2,4-dimethoxyphenyl)amino]chromen-4-one](/img/structure/B2360312.png)

![1-[2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2360315.png)

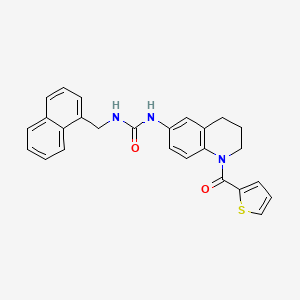
![1,1-Dioxo-3,5-dihydro-2H-thieno[2,3-c]pyrrole-4-carbaldehyde](/img/structure/B2360321.png)
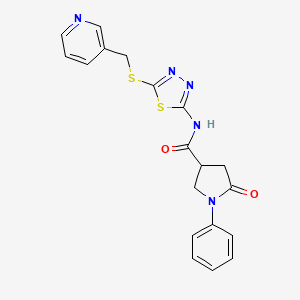
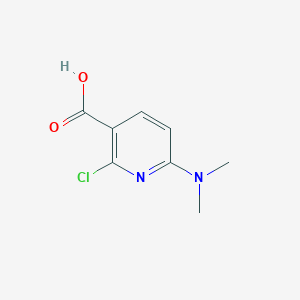
![1-[(1,3-Benzodioxol-5-ylamino)carbonyl]-2-pyrrolidinecarboxylic acid](/img/structure/B2360326.png)

